molecular formula C16H21NO3 B2399343 ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate CAS No. 87537-22-2

ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate

Cat. No.: B2399343
CAS No.: 87537-22-2
M. Wt: 275.348
InChI Key: CFECQZGWBFNSPO-UHFFFAOYSA-N
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Description

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a chemical compound with the molecular formula C16H21NO3. It is known for its unique structure, which includes a carbamate group attached to a cyclohexanone and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyclohexanone derivative and a phenylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl carbamates .

Scientific Research Applications

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate can be compared with other similar compounds, such as:

This compound is unique due to its combination of a cyclohexanone and phenyl group, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

ethyl N-[(2-oxocyclohexyl)-phenylmethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)17-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18/h3-5,8-9,13,15H,2,6-7,10-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFECQZGWBFNSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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